3-(Trifluoromethyl)picolinamide
Overview
Description
3-(Trifluoromethyl)picolinamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a picolinamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often employs reagents such as trifluoromethyltrimethylsilane (TMSCF3) and involves conditions that facilitate the formation of the trifluoromethyl group on the aromatic ring .
Industrial Production Methods
Industrial production methods for 3-(Trifluoromethyl)picolinamide may involve large-scale synthesis techniques that optimize yield and purity. These methods often utilize advanced catalytic processes and continuous flow reactors to ensure efficient production. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)picolinamide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the picolinamide structure.
Trifluoromethylation: This reaction introduces a trifluoromethyl group into the compound, often using reagents like TMSCF3.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Trifluoromethyltrimethylsilane (TMSCF3): Used for trifluoromethylation reactions.
Strong Bases: Such as sodium hydride or potassium tert-butoxide, used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, trifluoromethylation reactions typically yield trifluoromethylated derivatives, while oxidation reactions may produce oxidized forms of the compound.
Scientific Research Applications
3-(Trifluoromethyl)picolinamide has a wide range of scientific research applications, including:
Pharmaceuticals: The compound is used in the development of drugs due to its unique chemical properties and potential biological activities.
Agrochemicals: It is utilized in the synthesis of herbicides and pesticides, leveraging its ability to interact with biological targets in plants.
Materials Science: The compound’s trifluoromethyl group imparts desirable properties such as increased stability and hydrophobicity, making it useful in the development of advanced materials.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)picolinamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. For example, in pharmaceuticals, the compound may inhibit specific enzymes or receptors involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Trifluoromethyl)picolinamide include other trifluoromethylated picolinamides and related derivatives. Examples include:
- 4-(Trifluoromethyl)picolinamide
- 2-(Trifluoromethyl)picolinamide
- Trifluoromethylated pyridines
Uniqueness
This compound is unique due to the specific positioning of the trifluoromethyl group on the picolinamide structure. This positioning can influence the compound’s chemical reactivity, biological activity, and overall stability, distinguishing it from other similar compounds .
Properties
IUPAC Name |
3-(trifluoromethyl)pyridine-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)4-2-1-3-12-5(4)6(11)13/h1-3H,(H2,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDIGQWBDQJIFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201270696 | |
Record name | 3-(Trifluoromethyl)-2-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201270696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22245-85-8 | |
Record name | 3-(Trifluoromethyl)-2-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22245-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Trifluoromethyl)-2-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201270696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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